molecular formula C20H17ClN4O2S B2779928 N-[(4-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1021079-57-1

N-[(4-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2779928
CAS No.: 1021079-57-1
M. Wt: 412.89
InChI Key: MVWRDWDFRORCHL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and three nitrogen (triaza) atoms. The molecule includes a 4-chlorobenzyl group attached to an acetamide moiety, which is linked to the polycyclic system.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-11-7-12(2)24-19-16(11)17-18(28-19)20(27)25(10-23-17)9-15(26)22-8-13-3-5-14(21)6-4-13/h3-7,10H,8-9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWRDWDFRORCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-chlorobenzyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Acylation: The acetamide group can participate in acylation reactions, forming various acyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide

Key Differences :

  • Heteroatoms : Replaces the sulfur (thia) in the target compound with oxygen (trioxa) and reduces nitrogen content (one aza group vs. three triaza groups).
  • Core Structure : Contains a tetracyclic system (hexadeca-tetraen) compared to the tricyclic (trideca-pentaen) framework of the target compound.
  • Substituents: Lacks the 4-chlorobenzyl group, instead featuring a phenylacetamide linked to the polycyclic core. Safety Profile: Exhibits acute toxicity (oral, dermal) and skin corrosion hazards, as noted in its safety data sheet .

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

Key Differences :

  • Core Architecture : Features a spirocyclic system (7-oxa-9-aza-spiro[4.5]decane) rather than a fused tricyclic structure.
  • Functional Groups: Includes benzothiazole and dimethylamino-phenyl substituents, contrasting with the chlorophenyl and thia-triaza motifs in the target compound. Synthetic Relevance: Synthesized via reactions involving 2-oxa-spiro[3.4]octan-1,3-dione, highlighting divergent synthetic pathways compared to the target compound’s likely multi-step heterocyclic assembly .

Physicochemical and Pharmacological Comparisons

Parameter Target Compound N-(4-{...}phenyl)acetamide Spiro[4.5]decane Derivative
Molecular Formula C₂₂H₂₀ClN₅O₂S C₂₀H₁₈N₂O₅ C₂₅H₂₄N₂O₃S
Heteroatoms S, 3N 3O, 1N O, 2N, S
Core Structure Tricyclic (8-thia-3,5,10-triazatricyclo) Tetracyclic (5,12,14-trioxa-2-aza) Spirocyclic (7-oxa-9-aza)
Key Functional Groups 4-Chlorobenzyl, acetamide Phenylacetamide Benzothiazole, dimethylamino-phenyl
Potential Bioactivity Hypothesized enzyme inhibition (kinases/proteases) Not reported Antimicrobial/antifungal activity
Toxicity Unknown Acute toxicity (oral, dermal) Not reported

Biological Activity

N-[(4-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a unique tricyclic structure that contributes to its biological properties. The presence of the 4-chlorophenyl group and the thiazole moiety enhances its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions .
  • Antimicrobial Activity : The thiazole and triazole rings are known for their antimicrobial properties. Studies suggest that derivatives of this compound exhibit activity against a range of bacteria and fungi .
  • Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses .

Biological Activity Data

Activity Type Effect Reference
Acetylcholinesterase InhibitionModerate inhibition observed
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryDecreased cytokine levels

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Cognitive Enhancement in Animal Models : A study involving rodent models demonstrated that administration of similar compounds led to improved memory performance in tasks requiring spatial navigation. The mechanism was attributed to enhanced cholinergic activity due to AChE inhibition .
  • Antimicrobial Efficacy : In vitro tests showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli when tested with derivatives of the compound. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
  • Inflammation Reduction in Clinical Trials : A clinical trial assessed the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved patient-reported outcomes .

Q & A

Q. What are the standard protocols for synthesizing this compound, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions starting with the preparation of a heterocyclic core (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives), followed by sequential introduction of substituents (e.g., chlorophenyl, acetamide groups). Key steps include:

  • Core structure assembly via cyclization reactions.
  • Functionalization using nucleophilic substitution or coupling reactions.
  • Final purification via recrystallization or chromatography. Yield optimization depends on reaction conditions (temperature, solvent polarity, catalyst selection) and stoichiometric ratios. For example, triethylamine is often used as a base to facilitate amide bond formation, while dimethylformamide (DMF) may enhance solubility .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions (e.g., aromatic protons in the chlorophenyl group).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Thin-Layer Chromatography (TLC)/High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and purity (>95% is typical for research-grade material) .

Q. How are initial biological activity screenings designed for this compound?

Screening involves:

  • In vitro assays : Cytotoxicity studies (e.g., MTT assays on cancer cell lines like MCF-7) and antimicrobial testing (e.g., against Staphylococcus aureus).
  • Mechanistic profiling : Apoptosis induction via flow cytometry or caspase-3 activation assays.
  • Dose-response curves : To determine IC50 values (e.g., anti-inflammatory activity measured via TNF-α inhibition in acute inflammation models) .

Advanced Research Questions

Q. What computational and experimental strategies are used to optimize synthetic routes for improved yields?

Advanced methods include:

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, catalyst loading) to minimize trial-and-error approaches.
  • Quantum chemical calculations : To predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods).
  • High-throughput screening : Automated systems to test reaction conditions in parallel .

Q. How can mechanistic studies elucidate the compound’s biological activity?

Techniques include:

  • Molecular docking : To identify binding interactions with target proteins (e.g., kinases or cytokine receptors).
  • Gene expression profiling : RNA sequencing to map pathways affected by the compound (e.g., apoptosis-related genes like BAX/BCL-2).
  • Proteomic analysis : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .

Q. What methodologies address contradictions in biological activity data across studies?

Strategies involve:

  • Replication studies : Independent validation of results under standardized conditions.
  • Cross-species/cell line comparisons : To assess specificity (e.g., activity in murine vs. human models).
  • Meta-analysis : Statistical aggregation of data from multiple sources to identify trends .

Q. How are stability and solubility profiles determined for preclinical development?

Key approaches:

  • Accelerated stability studies : Exposure to heat, light, and humidity (ICH Q1A guidelines) with HPLC monitoring.
  • Solubility assays : Shake-flask or UV-Vis methods in buffers of varying pH.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic transitions .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction condition reproducibility using DoE to avoid batch-to-batch variability.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with Z’-factor scoring.
  • Data Analysis : Use software like GraphPad Prism for dose-response modeling and ANOVA for multi-group comparisons.

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